![molecular formula C36H48N4O12 B14124221 [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate: and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate are organic compounds that belong to the class of dinitrophenyl esters. These compounds are characterized by the presence of two nitro groups attached to a phenyl ring, along with a but-2-enoate ester group. They are known for their applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate typically involves the following steps:
Nitration: The starting material, a phenyl compound, undergoes nitration to introduce nitro groups at the desired positions on the phenyl ring.
Alkylation: The nitrated phenyl compound is then alkylated with 6-methylheptyl bromide to introduce the 6-methylheptyl group.
Esterification: The alkylated compound is esterified with but-2-enoic acid to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
These compounds undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.
科学研究应用
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: They are investigated for their potential use as pharmaceutical agents.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, the nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects on target cells.
相似化合物的比较
Similar compounds include other dinitrophenyl esters, such as:
- 2,4-Dinitrophenyl acetate
- 2,4-Dinitrophenyl propionate
- 2,4-Dinitrophenyl butyrate
These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the phenyl ring. The uniqueness of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate lies in the presence of the 6-methylheptyl group, which can influence their chemical reactivity and biological activity.
属性
分子式 |
C36H48N4O12 |
|---|---|
分子量 |
728.8 g/mol |
IUPAC 名称 |
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate |
InChI |
InChI=1S/2C18H24N2O6/c1-4-8-17(21)26-18-14(10-7-5-6-9-13(2)3)11-15(19(22)23)12-16(18)20(24)25;1-4-8-17(21)26-18-15(19(22)23)11-14(12-16(18)20(24)25)10-7-5-6-9-13(2)3/h2*4,8,11-13H,5-7,9-10H2,1-3H3/b2*8-4+ |
InChI 键 |
AFYIFJXNVMNPLD-URCMJFOTSA-N |
手性 SMILES |
C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C |
规范 SMILES |
CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



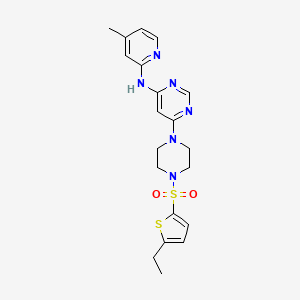

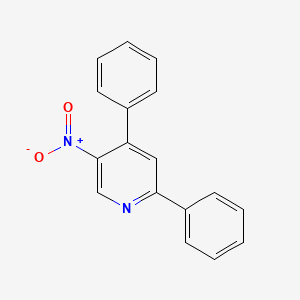
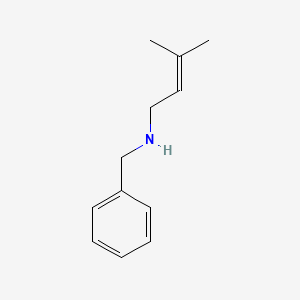
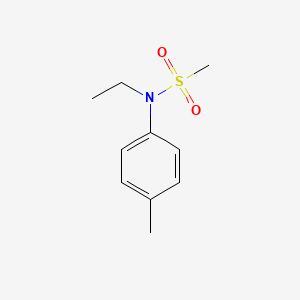
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14124162.png)

![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
![methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B14124200.png)
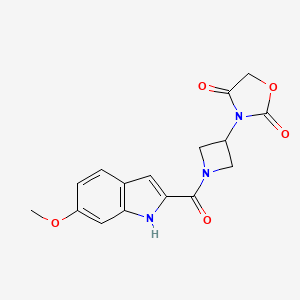

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/structure/B14124215.png)
